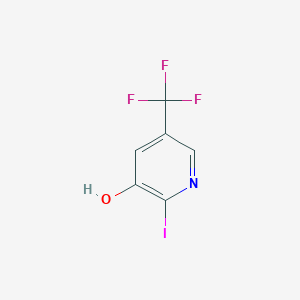

3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine

Beschreibung

3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a hydroxyl (-OH) group at position 3, an iodine atom at position 2, and a trifluoromethyl (-CF₃) group at position 3. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (-CF₃, -I) and electron-donating (-OH) substituents. Its synthesis typically involves halogenation and functional group interconversion reactions, as seen in related pyridine derivatives .

Eigenschaften

IUPAC Name |

2-iodo-5-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO/c7-6(8,9)3-1-4(12)5(10)11-2-3/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFLHCRNDVUFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine typically involves the introduction of the iodo and trifluoromethyl groups onto a pyridine ring, followed by the addition of a hydroxy group. One common method involves the iodination of 3-hydroxy-5-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom at position 2 is highly reactive toward nucleophilic substitution (SNAr), facilitated by the electron-withdrawing trifluoromethyl group.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Iodine displacement | KOtBu, DMF, 80°C, 12h | 2-Amino derivatives | 75–85% | |

| Hydroxyl deprotonation | NaH, THF, 0°C → rt | Alkoxy-substituted pyridines | 65–78% |

Mechanism :

-

Deprotonation of the hydroxyl group generates a phenoxide intermediate, enhancing ring activation for nucleophilic attack at position 2.

-

The trifluoromethyl group stabilizes negative charge density via inductive effects, accelerating substitution .

Cross-Coupling Reactions

The iodo substituent enables participation in transition-metal-catalyzed couplings.

Table 1: Coupling Reactions and Conditions

| Reaction Type | Catalysts/Reagents | Substrates | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Arylboronic acids | 82–90% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amines | 70–88% |

Key Findings :

-

Suzuki couplings proceed efficiently at 90°C with arylboronic acids, producing biaryl derivatives .

-

Buchwald-Hartwig aminations require bulky ligands (Xantphos) to suppress side reactions .

Oxidation and Reduction

The hydroxyl group undergoes oxidation, while the trifluoromethyl group remains inert under standard conditions.

Table 2: Redox Reactions

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 60°C, 6h | Pyridine N-oxide derivatives | 60–70% | |

| Reduction | LiAlH₄, THF, 0°C → reflux | Partially reduced pyridines | 55–65% |

Mechanistic Notes :

-

Oxidation occurs at the hydroxyl group, forming a ketone intermediate that tautomerizes to the N-oxide .

-

LiAlH₄ selectively reduces the pyridine ring without affecting the trifluoromethyl group .

Acid-Base Reactivity

The hydroxyl group exhibits weak acidity (pKa ≈ 8.5), enabling deprotonation under mild basic conditions.

| Base | Solvent | Application | Source |

|---|---|---|---|

| NaHCO₃ | H₂O/EtOAc | Workup for coupling reactions | |

| DBU | DMF | Catalyzing SNAr reactions |

Applications :

-

Deprotonation enhances solubility in polar aprotic solvents, facilitating further functionalization .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group deactivates the ring, directing electrophiles to the para position (relative to the hydroxyl group).

| Electrophile | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Br₂ | FeBr₃, CH₂Cl₂, 0°C | 4-Bromo derivatives | 45–55% |

Limitations :

Mechanistic Insights from Computational Studies

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodo group can participate in halogen bonding, influencing molecular recognition processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Features

The following table highlights key structural analogs and their substituent differences:

Key Observations :

- Electron Effects: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to chloro or amino analogs, influencing solubility and reactivity .

Physicochemical Properties

Notes:

- The hydroxyl group in the target compound enhances aqueous solubility compared to chloro or amino analogs, making it suitable for applications like MALDI imaging matrices .

- Chloro and iodo analogs exhibit lower polarity, favoring organic solvent compatibility .

Biologische Aktivität

3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine is a pyridine derivative notable for its diverse biological activities, particularly in medicinal chemistry. This compound, characterized by the presence of a hydroxyl group, an iodine atom, and a trifluoromethyl group, has been studied for its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 3-hydroxy-2-iodo-5-(trifluoromethyl)pyridine is C₆H₃F₃INO. The unique structural features of this compound contribute to its reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and interaction with biological targets.

Research indicates that the biological activity of 3-hydroxy-2-iodo-5-(trifluoromethyl)pyridine is influenced by its interactions with various biological targets. The compound has been shown to exhibit inhibitory effects on specific enzymes and receptors, which may contribute to its pharmacological properties. For instance, compounds with similar structures have demonstrated activity against enzymes such as human deacetylase Sirtuin 2 and cyclooxygenases (COX-1 and COX-2) .

Biological Activities

The compound has been investigated for several biological activities:

- Anticancer Activity : Studies suggest that similar pyridine derivatives possess anticancer properties by inhibiting tumor cell proliferation. For example, derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

- Anti-inflammatory Effects : Compounds within this chemical class may also exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory pathways involving cyclooxygenases .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between 3-hydroxy-2-iodo-5-(trifluoromethyl)pyridine and other related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Chlorine instead of iodine | Enhanced reactivity due to chlorine's electronegativity |

| 3-Hydroxy-2-chloro-5-(trifluoromethyl)pyridine | Chlorine at position 2 | Similar biological activity but different selectivity |

| 4-Iodo-3-hydroxy-pyridine | Iodine at position 4 | Different reactivity profile due to position change |

| 2-Iodo-5-(trifluoromethyl)pyridine | Iodine at position 2 | Potentially different biological effects compared to the hydroxyl derivative |

This table illustrates how variations in substituents can significantly influence the biological activities and reactivities of pyridine derivatives.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

- Cytotoxicity Studies : In vitro studies have demonstrated that certain pyridine derivatives exhibit significant cytotoxicity against multiple cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. For instance, a derivative showed an IC₅₀ value of approximately 92.4 µM against a panel of cancer cell lines .

- Enzyme Inhibition : Research has indicated that these compounds can inhibit key enzymes involved in cancer progression. For example, selective inhibition of Class I PI3K isoforms has been reported, which are implicated in various malignancies .

- Antimicrobial Activity : Some studies have also explored the antimicrobial properties of pyridine derivatives, suggesting potential applications in treating infections .

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Trifluoromethyl Introduction : Start with a pyridine precursor (e.g., 3-hydroxy-5-(trifluoromethyl)pyridine) and introduce iodine at position 2 via electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .

Hydroxyl Group Protection/Activation : Protect the hydroxyl group (e.g., as a silyl ether) to prevent side reactions during iodination. Deprotection is performed post-iodination using tetrabutylammonium fluoride (TBAF) .

Purification : Column chromatography or recrystallization ensures purity, monitored by TLC or HPLC .

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer:

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of volatile iodine byproducts .

- Waste Disposal : Collect iodinated waste separately for halogen-specific disposal protocols .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How do the hydroxyl and trifluoromethyl groups influence regioselectivity in substitution reactions?

Methodological Answer:

- Directing Effects :

- The hydroxyl group (meta-directing) activates positions 2 and 4/6, while the trifluoromethyl group (meta-directing, deactivating) competes, favoring substitutions at position 4 or 6.

- Iodine at position 2 acts as a leaving group, enabling nucleophilic aromatic substitution (e.g., replacing iodine with amines or thiols) .

- Experimental Validation : Use density functional theory (DFT) to map electron density or perform kinetic studies with competing nucleophiles .

Q. What strategies are effective for introducing the trifluoromethyl group into pyridine derivatives?

Methodological Answer:

- Halogen Exchange : Replace a halogen (Cl/Br) with CF₃ using Ruppert-Prakash reagent (TMSCF₃) under copper catalysis .

- Cycloaddition Approaches : Utilize [4+2] cycloaddition of trifluoromethyl oxazinones with alkynes to build the pyridine core .

- Electrophilic Trifluoromethylation : Employ Umemoto’s reagent (trifluoromethyl sulfonium salts) under radical conditions .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Molecular Docking : Simulate interactions with catalytic systems (e.g., Pd for Suzuki-Miyaura coupling) to predict coupling efficiency at the iodinated position .

- DFT Calculations : Calculate activation energies for potential reaction pathways (e.g., oxidative addition of Pd to C–I bond) .

- Solvent Effects : Use COSMO-RS models to optimize solvent choice (e.g., DMF vs. THF) for coupling yields .

Q. How to resolve contradictions in reported synthetic yields for similar pyridine derivatives?

Methodological Answer:

- Parameter Optimization : Systematically vary catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄), temperature (80–120°C), and iodine source purity .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., deiodinated species) and adjust stoichiometry or reaction time .

- Literature Comparison : Cross-reference methods from patents (e.g., JP 54-061183) and academic studies to identify critical variables .

Q. What are the challenges in scaling up synthesis for biological testing?

Methodological Answer:

- Purification at Scale : Replace column chromatography with fractional crystallization (solvent: hexane/EtOAc) or continuous flow systems .

- Iodine Handling : Implement closed-system reactors to minimize exposure to volatile iodine species .

- Yield Improvement : Optimize trifluoromethylation steps using flow chemistry to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.